Cathepsin L Inhibitor I

Übersicht

Beschreibung

Cathepsin L-IN-2 is a potent inhibitor of cathepsin L, a lysosomal cysteine protease involved in various physiological processes, including protein degradation, apoptosis, and immune responses. Cathepsin L is implicated in numerous pathological conditions such as cancer, cardiovascular diseases, and viral infections, making its inhibitors valuable for therapeutic applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Kathepsin L-IN-2 erfolgt in der Regel über eine mehrstufige organische Synthese. Der Prozess beginnt mit der Herstellung von Schlüsselzwischenprodukten, gefolgt von Kupplungsreaktionen, Schutz- und Entschützungsschritten sowie der Reinigung. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeute und Reinheit zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Kathepsin L-IN-2 beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen für großtechnische Reaktoren, die Sicherstellung einer konsistenten Qualitätskontrolle und die Implementierung effizienter Reinigungsverfahren. Die Verwendung von automatisierten Systemen und Durchflussreaktoren kann die Produktionseffizienz und Skalierbarkeit verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kathepsin L-IN-2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, unter Verwendung von Reagenzien wie Alkylhalogeniden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Nukleophile wie Amine oder Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in Kathepsin L-IN-2 vorhanden sind, und den verwendeten Reagenzien. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Kathepsin L-IN-2 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Kathepsin L und seine Rolle in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Untersucht die Rolle von Kathepsin L in zellulären Prozessen wie Apoptose, Autophagie und Immunantworten.

Medizin: Erforscht das therapeutische Potenzial bei der Behandlung von Krankheiten wie Krebs, Herz-Kreislauf-Erkrankungen und Virusinfektionen, einschließlich COVID-19.

Industrie: Wird bei der Entwicklung von diagnostischen Tests und therapeutischen Mitteln verwendet, die auf Kathepsin L abzielen

5. Wirkmechanismus

Kathepsin L-IN-2 entfaltet seine Wirkungen, indem es an die aktive Stelle von Kathepsin L bindet und dessen proteolytische Aktivität hemmt. Diese Hemmung verhindert die Spaltung von Substratproteinen und moduliert so verschiedene zelluläre Prozesse. Die molekularen Ziele umfassen den Cysteinrest in der aktiven Stelle von Kathepsin L, und die beteiligten Pfade beziehen sich auf Proteinabbau, Apoptose und Immunantworten .

Ähnliche Verbindungen:

Kathepsin K-Inhibitoren: Ähnlich in Struktur und Funktion, die auf Kathepsin K abzielen, eine weitere lysosomale Cysteinprotease.

Kathepsin S-Inhibitoren: Zielen auf Kathepsin S, das an Immunantworten und Entzündungen beteiligt ist.

Kathepsin B-Inhibitoren: Zielen auf Kathepsin B, das an Krebs und anderen Krankheiten beteiligt ist.

Einzigartigkeit: Kathepsin L-IN-2 ist einzigartig aufgrund seiner hohen Spezifität und Potenz bei der Hemmung von Kathepsin L. Diese Spezifität reduziert Off-Target-Effekte und erhöht sein therapeutisches Potenzial. Im Vergleich zu anderen Kathepsin-Inhibitoren hat Kathepsin L-IN-2 in präklinischen Studien vielversprechende Ergebnisse für die Behandlung verschiedener Krankheiten gezeigt .

Wirkmechanismus

Cathepsin L-IN-2 exerts its effects by binding to the active site of cathepsin L, inhibiting its proteolytic activity. This inhibition prevents the cleavage of substrate proteins, thereby modulating various cellular processes. The molecular targets include the cysteine residue in the active site of cathepsin L, and the pathways involved are related to protein degradation, apoptosis, and immune responses .

Vergleich Mit ähnlichen Verbindungen

Cathepsin K Inhibitors: Similar in structure and function, targeting cathepsin K, another lysosomal cysteine protease.

Cathepsin S Inhibitors: Target cathepsin S, involved in immune responses and inflammation.

Cathepsin B Inhibitors: Target cathepsin B, implicated in cancer and other diseases.

Uniqueness: Cathepsin L-IN-2 is unique due to its high specificity and potency in inhibiting cathepsin L. This specificity reduces off-target effects and enhances its therapeutic potential. Compared to other cathepsin inhibitors, Cathepsin L-IN-2 has shown promising results in preclinical studies for treating various diseases .

Biologische Aktivität

Cathepsin L Inhibitor I (CAS 108005-94-3), also known as Z-FF-FMK, is a small molecule that specifically inhibits the activity of cathepsin L, a cysteine protease implicated in various biological processes, including protein degradation, immune response, and tumor progression. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Cathepsin L

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in the processing of proproteins and the degradation of extracellular matrix components. It is involved in various physiological and pathological processes, including:

- Tumor progression : Cathepsin L is often overexpressed in tumors and contributes to cancer cell invasion and metastasis.

- Bone remodeling : It is involved in osteoclast function and bone resorption.

- Viral infections : Cathepsin L facilitates the entry of certain viruses, such as SARS-CoV-2, into host cells by cleaving viral proteins.

This compound operates through a mechanism that involves covalent modification of the active site cysteine residue in cathepsin L. This inhibition prevents substrate access to the enzyme's active site, effectively blocking its proteolytic activity.

Inhibition Potency

The potency of this compound has been characterized through various studies. The following table summarizes key findings regarding its inhibitory activity:

Case Studies

-

Antiviral Activity Against SARS-CoV-2 :

A study demonstrated that this compound significantly inhibited the entry of SARS-CoV-2 into host cells. The inhibitor showed an effective concentration (EC₅₀) in the low nanomolar range, indicating its potential as an antiviral agent . -

Tumor Metastasis :

Research indicated that inhibiting cathepsin L with this compound reduced tumor cell invasion and metastasis in preclinical models. The inhibitor's ability to block cathepsin L activity resulted in decreased extracellular matrix degradation, which is critical for cancer cell migration . -

Bone Resorption Studies :

In vitro studies using osteoclasts demonstrated that this compound effectively inhibited bone resorption activities mediated by cathepsin L, suggesting its therapeutic potential in treating bone-related diseases .

Selectivity and Side Effects

While this compound shows high selectivity for cathepsin L, it is essential to evaluate its off-target effects on other cysteine proteases. Comparative studies have indicated that the inhibitor exhibits minimal cross-reactivity with other cathepsins, making it a promising candidate for targeted therapies without significant side effects .

Eigenschaften

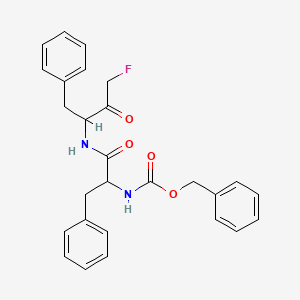

IUPAC Name |

benzyl N-[1-[(4-fluoro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN2O4/c28-18-25(31)23(16-20-10-4-1-5-11-20)29-26(32)24(17-21-12-6-2-7-13-21)30-27(33)34-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAILNONEKASNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CF)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.